Cas no 2172500-92-2 (6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one)

6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- EN300-1452350
- 2172500-92-2
- 6-amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
- 6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
-
- インチ: 1S/C14H15FN4O2/c15-10-4-2-1-3-9(10)11-12(16)17-14(18-13(11)20)19-5-7-21-8-6-19/h1-4H,5-8H2,(H3,16,17,18,20)
- InChIKey: FMWHTUUCAHPEKL-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1=C(N)N=C(NC1=O)N1CCOCC1
計算された属性
- 精确分子量: 290.11790390g/mol
- 同位素质量: 290.11790390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 485
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80Ų
- XLogP3: 0.2
6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452350-0.1g |
2172500-92-2 | 0.1g |
$1357.0 | 2023-05-27 | |||
Enamine | EN300-1452350-0.25g |
2172500-92-2 | 0.25g |
$1420.0 | 2023-05-27 | |||
Enamine | EN300-1452350-0.5g |
2172500-92-2 | 0.5g |
$1482.0 | 2023-05-27 | |||
Enamine | EN300-1452350-10.0g |
2172500-92-2 | 10g |
$6635.0 | 2023-05-27 | |||
Enamine | EN300-1452350-500mg |
2172500-92-2 | 500mg |
$1482.0 | 2023-09-29 | |||
Enamine | EN300-1452350-1000mg |
2172500-92-2 | 1000mg |
$1543.0 | 2023-09-29 | |||
Enamine | EN300-1452350-1.0g |
2172500-92-2 | 1g |
$1543.0 | 2023-05-27 | |||
Enamine | EN300-1452350-2.5g |
2172500-92-2 | 2.5g |
$3025.0 | 2023-05-27 | |||
Enamine | EN300-1452350-50mg |
2172500-92-2 | 50mg |
$1296.0 | 2023-09-29 | |||
Enamine | EN300-1452350-250mg |
2172500-92-2 | 250mg |
$1420.0 | 2023-09-29 |
6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2172500-92-2 and Product Name: 6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
The compound with CAS No. 2172500-92-2 and the product name 6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of dihydropyrimidinones, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an amino group at the 6-position, a 2-fluorophenyl moiety at the 5-position, and a morpholine ring at the 2-position, contribute to its unique pharmacological profile.
Recent research in medicinal chemistry has highlighted the importance of fluorinated aromatic rings in enhancing the bioavailability and binding affinity of small molecule drugs. The 2-fluorophenyl substituent in this compound is a prime example of how strategic functionalization can modulate pharmacokinetic properties. Studies have demonstrated that fluorine atoms can increase metabolic stability and improve oral bioavailability, making this compound a promising candidate for further development.
The morpholin-4-yl group at the 2-position of the dihydropyrimidinone core is another critical feature that contributes to the compound's biological activity. Morpholine derivatives are well-known for their ability to interact with various biological targets, including enzymes and receptors. This structural element enhances the compound's potential as a scaffold for drug discovery, particularly in the development of kinase inhibitors and other enzyme-targeted therapies.
One of the most compelling aspects of this compound is its potential application in oncology research. Dihydropyrimidinones have been extensively studied for their anti-cancer properties, and modifications to their core structure can lead to significant improvements in therapeutic efficacy. The 6-amino group provides a site for further derivatization, allowing researchers to fine-tune the molecule's interactions with biological targets. Preliminary studies suggest that this compound exhibits inhibitory activity against certain kinases, making it a valuable tool for investigating novel anti-cancer strategies.
The combination of these structural features—amino group, fluorophenyl moiety, and morpholine ring—makes 6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one a versatile scaffold for drug discovery. Researchers are exploring its potential in various therapeutic areas, including inflammation, neurodegenerative diseases, and infectious disorders. The fluorine atom's electronic properties also make it an attractive candidate for developing probes and imaging agents in biomedical research.
In conclusion, the compound with CAS No. 2172500-92-2 represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable asset in drug discovery efforts. As research continues to uncover new therapeutic applications for dihydropyrimidinones and related compounds, this molecule is likely to play a crucial role in developing next-generation treatments for various diseases.
2172500-92-2 (6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one) Related Products
- 7761-76-4(Cyclopropyl 4-methylbenzenesulfonate)
- 1361882-15-6(3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl)
- 1806802-30-1(3-(Difluoromethyl)-4,6-dimethoxy-2-methylpyridine)
- 57750-81-9(4-Chloro-2-(chloromethyl)-1-nitrobenzene)
- 2248290-06-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate)
- 1262003-84-8([1,1'-Biphenyl]-3-carboxaldehyde, 2'-chloro-2,5'-dihydroxy-)
- 2649073-80-1(5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole)
- 1504345-25-8(N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine)
- 941951-30-0(N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide)
- 2172500-92-2(6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one)




